7-(Bromomethyl)benzofuran-4-carbonitrile
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Overview
Description
7-(Bromomethyl)benzofuran-4-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromomethyl group at the 7th position and a carbonitrile group at the 4th position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)benzofuran-4-carbonitrile typically involves the bromination of benzofuran derivatives followed by the introduction of a carbonitrile group. One common method is the bromination of benzofuran-4-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)benzofuran-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-4-carboxylic acid or benzofuran-4-aldehyde.
Reduction: Formation of benzofuran-4-amine.
Scientific Research Applications
7-(Bromomethyl)benzofuran-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)benzofuran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Benzofuran-4-carbonitrile: Lacks the bromomethyl group but shares the benzofuran and carbonitrile structure.
7-Methylbenzofuran-4-carbonitrile: Contains a methyl group instead of a bromomethyl group at the 7th position.
7-(Chloromethyl)benzofuran-4-carbonitrile: Contains a chloromethyl group instead of a bromomethyl group at the 7th position.
Uniqueness: 7-(Bromomethyl)benzofuran-4-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which confer distinct reactivity and potential biological activities. The bromomethyl group allows for versatile chemical modifications, while the carbonitrile group provides stability and potential for hydrogen bonding interactions .
Properties
Molecular Formula |
C10H6BrNO |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
7-(bromomethyl)-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H6BrNO/c11-5-7-1-2-8(6-12)9-3-4-13-10(7)9/h1-4H,5H2 |
InChI Key |
URNKCAVBIVIRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1CBr)C#N |
Origin of Product |
United States |
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